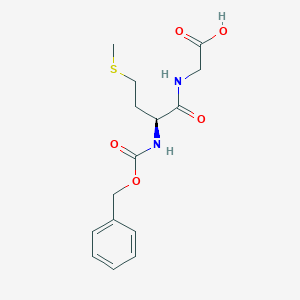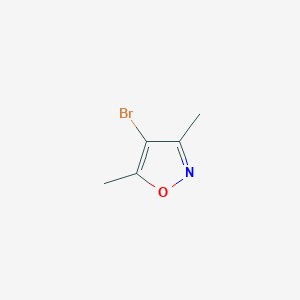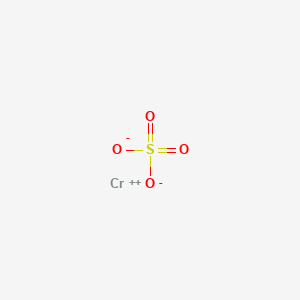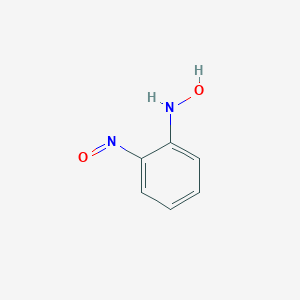
N-(2-nitrosophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-nitrosophenyl)hydroxylamine, also known as SNAP, is a chemical compound with the molecular formula C6H6N2O2. It is a nitric oxide donor that has been widely used in scientific research for its ability to release nitric oxide in a controlled manner.
Mecanismo De Acción
N-(2-nitrosophenyl)hydroxylamine releases nitric oxide through a process called diazeniumdiolation. In this process, the compound reacts with water to form a diazeniumdiolate intermediate, which then decomposes to release nitric oxide and regenerate the starting compound.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2-nitrosophenyl)hydroxylamine are largely due to its ability to release nitric oxide. Nitric oxide is a signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-nitrosophenyl)hydroxylamine in lab experiments is its ability to release nitric oxide in a controlled manner. This allows researchers to study the effects of nitric oxide on physiological processes without the confounding effects of other compounds that may be present in natural systems. However, one limitation of using N-(2-nitrosophenyl)hydroxylamine is that it may not accurately reflect the effects of nitric oxide in vivo, as the concentration and timing of nitric oxide release may differ from natural systems.
Direcciones Futuras
There are several future directions for research involving N-(2-nitrosophenyl)hydroxylamine. One direction is to study the effects of nitric oxide on specific physiological processes, such as inflammation or neurotransmission. Another direction is to develop new nitric oxide donors that can release nitric oxide in a more controlled or targeted manner. Additionally, research could focus on the development of new techniques for measuring nitric oxide release in vivo, which would allow for more accurate studies of the effects of nitric oxide on physiological processes.
Conclusion
N-(2-nitrosophenyl)hydroxylamine is a chemical compound that has been widely used in scientific research as a nitric oxide donor. Its ability to release nitric oxide in a controlled manner has made it a valuable tool for studying the effects of nitric oxide on physiological processes. While there are limitations to its use, there are also many future directions for research involving N-(2-nitrosophenyl)hydroxylamine, including the development of new nitric oxide donors and techniques for measuring nitric oxide release in vivo.
Métodos De Síntesis
N-(2-nitrosophenyl)hydroxylamine can be synthesized by the reaction of hydroxylamine hydrochloride with 2-nitrosophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by proton transfer.
Aplicaciones Científicas De Investigación
N-(2-nitrosophenyl)hydroxylamine has been widely used in scientific research as a nitric oxide donor. Nitric oxide is an important signaling molecule that plays a role in a variety of physiological processes, including vasodilation, neurotransmission, and immune response. By releasing nitric oxide in a controlled manner, N-(2-nitrosophenyl)hydroxylamine can be used to study the effects of nitric oxide on these processes.
Propiedades
Número CAS |
14208-17-4 |
|---|---|
Nombre del producto |
N-(2-nitrosophenyl)hydroxylamine |
Fórmula molecular |
C6H6N2O2 |
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
N-(2-nitrosophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-3-1-2-4-6(5)8-10/h1-4,7,9H |
Clave InChI |
GQWVWBLFIXPRGS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NO)N=O |
SMILES canónico |
C1=CC=C(C(=C1)NO)N=O |
Otros números CAS |
14208-17-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



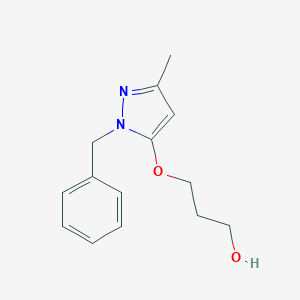
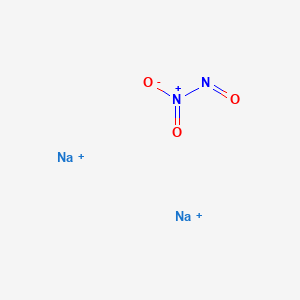


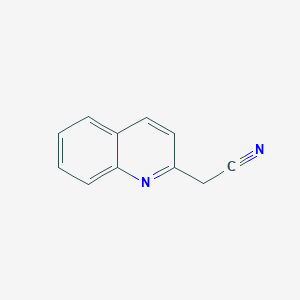
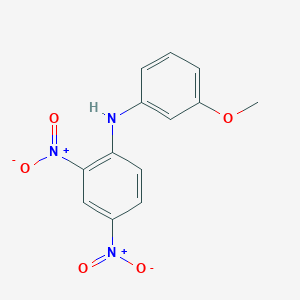

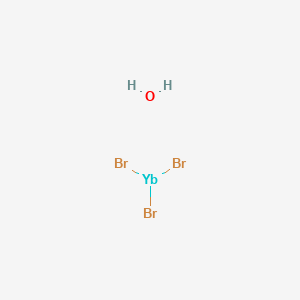
![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
